molecular formula C9H11NO4 B13439137 (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid

(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid

Cat. No.: B13439137
M. Wt: 197.19 g/mol
InChI Key: MRCCHJGQBLNMFU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as L-Tyrosine, is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound is also involved in the production of melanin, the pigment responsible for the color of skin and hair.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid can be achieved through various methods. One common approach involves the hydroxylation of phenylalanine using phenylalanine hydroxylase. This enzyme catalyzes the conversion of phenylalanine to tyrosine in the presence of oxygen and tetrahydrobiopterin as a cofactor.

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield and purity, followed by downstream processing to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.

    Reduction: Reduction of tyrosine can lead to the formation of tyramine, a biogenic amine.

    Substitution: Tyrosine can undergo electrophilic substitution reactions, particularly at the para position of the phenol ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of tyrosinase.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Dopaquinone, leading to melanin.

    Reduction: Tyramine.

    Substitution: Halogenated tyrosine derivatives.

Scientific Research Applications

(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its role in protein synthesis and enzyme activity.

    Medicine: Investigated for its potential in treating conditions such as depression, Parkinson’s disease, and phenylketonuria.

    Industry: Used in the production of dietary supplements and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid involves its conversion to neurotransmitters. Tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine. These neurotransmitters play key roles in regulating mood, cognition, and the body’s response to stress.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A precursor to tyrosine, sharing a similar structure but lacking the hydroxyl group on the phenol ring.

    Tryptophan: Another aromatic amino acid, serving as a precursor to serotonin and melatonin.

    DOPA: An intermediate in the biosynthesis of dopamine from tyrosine.

Uniqueness

(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid is unique due to its dual role as a precursor to both neurotransmitters and melanin. This dual functionality makes it a critical compound in both neurological and dermatological research.

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO4/c10-9(5-11,8(13)14)6-1-3-7(12)4-2-6/h1-4,11-12H,5,10H2,(H,13,14)/t9-/m1/s1

InChI Key

MRCCHJGQBLNMFU-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@](CO)(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1C(CO)(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.